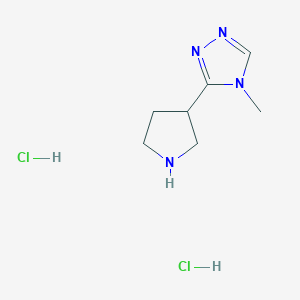

4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-3-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-2-3-8-4-6;;/h5-6,8H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIFZFGGCXONMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361116-16-6 | |

| Record name | 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study synthesized various triazole derivatives, including 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride, which were screened for their efficacy against a range of pathogens. Some compounds showed moderate to good activity against bacteria such as Staphylococcus aureus and Bacillus cereus .

| Compound | Activity Against Staphylococcus aureus | Activity Against Bacillus cereus |

|---|---|---|

| Triazole Derivative 1 | Moderate | Good |

| 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride | Good | Moderate |

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant potential. In a study focused on the synthesis of triazole-containing compounds, it was found that certain derivatives exhibited significant activity in models of seizures, suggesting a potential role in the development of new antiepileptic drugs .

Case Study 1: Synthesis and Testing

A comprehensive study synthesized several new triazole derivatives and tested their antimicrobial activities. The results indicated that the introduction of various substituents significantly influenced the biological activity of the compounds. Among them, 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride was highlighted for its promising antibacterial effects .

Case Study 2: Anticonvulsant Evaluation

In another study assessing the anticonvulsant effects of triazole derivatives, researchers reported that compounds similar to 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride demonstrated significant protective effects in seizure models. This suggests potential therapeutic applications in treating epilepsy and related disorders .

Mechanism of Action

The mechanism by which 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride exerts its effects involves binding to specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety enhances the compound's ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below summarizes key differences between the target compound and related triazole derivatives:

Functional and Pharmacological Implications

4-Methoxy-Substituted Analogue (CAS 1909294-13-8)

- This may enhance solubility in polar solvents and improve interactions with biological targets .

- Stereochemistry : The (2S,4R) configuration introduces chirality, which can significantly affect receptor binding specificity and pharmacokinetics. Such stereospecificity is critical in drug design to minimize off-target effects .

- Applications : This compound is highlighted for pharmaceutical research, particularly in neurological and metabolic disorders, likely due to its optimized stereochemistry and substituent profile .

S-Alkyl Triazole-Thiol Derivatives

- The thiol group may confer higher reactivity but also raise toxicity concerns .

Biological Activity

4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a nitrogen-containing heterocyclic compound with potential biological activity. Its structure includes a triazole ring, which is known for its pharmacological properties. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer effects, supported by relevant data and case studies.

- CAS Number : 1361116-16-6

- Molecular Formula : C7H13ClN4

- Molecular Weight : 188.66 g/mol

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study evaluated various derivatives against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited promising antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming many conventional antibiotics .

Table 1: Antimicrobial Activity of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole Dihydrochloride

| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | >64 | 2 |

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It was tested against A549 human lung adenocarcinoma cells, demonstrating cytotoxic effects with a viability reduction to as low as 64% at specific concentrations . The compound's mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

Case Study: Anticancer Evaluation

In a controlled study, A549 cells were treated with varying concentrations of the compound for 24 hours. The viability was assessed using an MTT assay:

- 100 µM concentration resulted in a viability of approximately 78% , indicating moderate cytotoxicity.

- Comparative analysis with cisplatin showed that while the compound was less potent than cisplatin, it still holds potential as an anticancer agent due to its selective activity against cancer cells .

Mechanistic Insights

The biological activity of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride may be attributed to its ability to interact with various biological targets:

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted triazoles and aldehydes. A general protocol involves:

- Dissolving 4-amino-triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst.

- Refluxing with pyrrolidine-containing aldehydes for 4–6 hours under inert conditions.

- Isolating the product via vacuum evaporation and recrystallization from ethanol/water mixtures .

- Optimization Tips :

- Vary reflux duration (4–8 hours) to maximize yield.

- Use high-purity solvents to minimize side reactions.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .

- Example Data :

| Derivative | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|

| Analog B8 | 75 | 197–198 | 3050 (C-H aromatic), 1650 (C=N) |

| Analog B9 | 78 | 180–181 | 3060 (C-H aromatic), 1645 (C=N) |

| (Adapted from triazole synthesis studies ) |

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Use DMSO-d6 to resolve pyrrolidine ring protons (δ 2.5–3.5 ppm) and triazole NH signals (δ 8.5–9.0 ppm). Compare with calculated shifts using DFT models .

- Mass Spectrometry (ESI+) : Identify the molecular ion peak [M+H]+ and fragmentation patterns (e.g., loss of HCl).

- HPLC : Employ a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .

- Elemental Analysis : Validate C, H, N, Cl content (e.g., C: 40.2%, H: 5.8%, N: 22.1%, Cl: 20.3%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly pyrrolidine ring puckering?

- Methodological Answer :

- X-ray Crystallography :

- Grow single crystals via slow evaporation (acetonitrile/methanol).

- Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for the pyrrolidine ring .

- Analyze torsion angles (e.g., C3-N4-C5-C6) to determine envelope or twist conformations.

- Case Study :

A related 4H-1,2,4-triazole derivative exhibited a twist-boat conformation (torsion angle = 12.7°), confirmed by ORTEP-3 visualization .

Q. How should researchers address contradictions in biological activity data across assay systems (e.g., enzyme inhibition vs. cellular models)?

- Methodological Answer :

- Comparative Assay Design :

- Test the compound in both isolated enzyme (e.g., catalase inhibition via UV-Vis at 240 nm ) and cell-based assays (e.g., ROS detection in macrophages).

- Control for dihydrochloride salt dissociation in buffers (adjust pH to 7.4).

- Data Reconciliation :

- Use statistical tools (e.g., ANOVA) to identify assay-specific variables (e.g., membrane permeability in cellular models).

- Validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) .

Q. What strategies integrate computational chemistry to predict nucleophilic substitution reactivity?

- Methodological Answer :

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G* level to model transition states for substitutions at the triazole C3 position.

- Calculate Fukui indices to identify electrophilic centers .

- Experimental Validation :

- React with methyl iodide in THF/K2CO3 to form S-alkylated derivatives.

- Monitor via LC-MS and compare with predicted ΔG values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.